
2-Methyl-4-phenyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-phenyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at positions 1 and 3. The presence of a methyl group at position 2 and a phenyl group at position 4 distinguishes this compound from other dioxanes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-4-phenyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of ethyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
Industrial Production Methods
Industrial production of 1,3-dioxanes, including this compound, often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of molecular sieves or orthoesters can provide effective water removal through chemical reaction or physical sequestration .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-phenyl-1,3-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as acetyl chloride (RCOCl) and alkyl halides (RCH2X) can react with this compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-phenyl-1,3-dioxane has various applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-4-phenyl-1,3-dioxane involves its ability to form stable cyclic structures, which can protect sensitive functional groups during chemical reactions . The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable intermediates and products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A five-membered ring analog with similar reactivity and applications.
1,3-Dioxane: The parent compound without the methyl and phenyl substitutions.
2-Phenyl-1,3-dioxane: Similar structure but lacks the methyl group at position 2.
Uniqueness
2-Methyl-4-phenyl-1,3-dioxane’s unique combination of methyl and phenyl groups provides distinct steric and electronic properties, making it particularly useful in specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
34161-47-2 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
2-methyl-4-phenyl-1,3-dioxane |
InChI |
InChI=1S/C11H14O2/c1-9-12-8-7-11(13-9)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
InChI-Schlüssel |
QIYXIWADLDVOGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1OCCC(O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14690680.png)
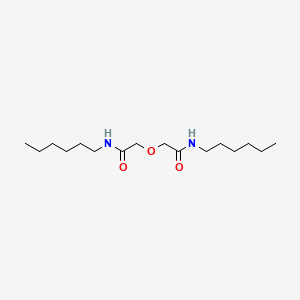
![Chromium, pentacarbonyl[1-(methylthio)ethylidene]-](/img/structure/B14690705.png)
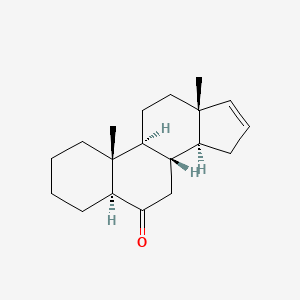

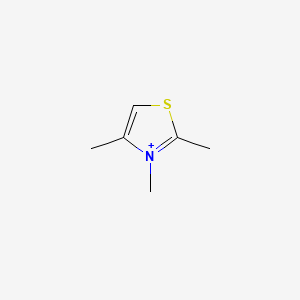
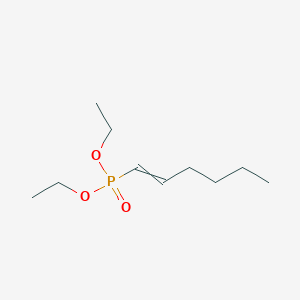

![[2-[Ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]trimethylammonium methyl sulphate](/img/structure/B14690731.png)
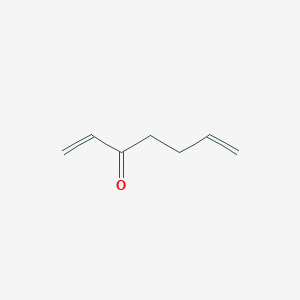
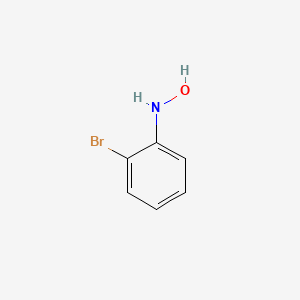
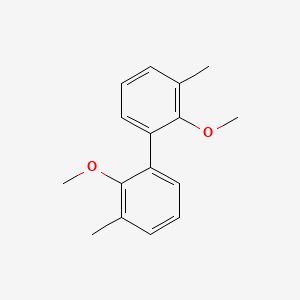
![7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14690768.png)
![4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid](/img/structure/B14690772.png)
